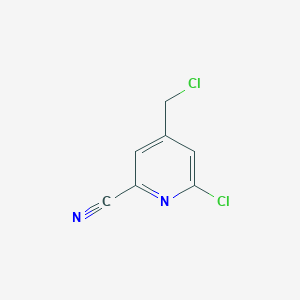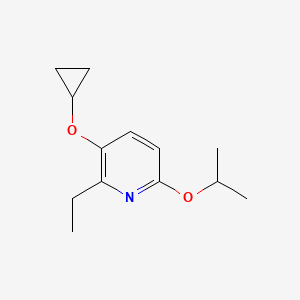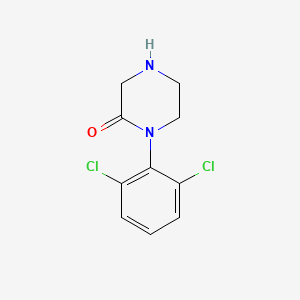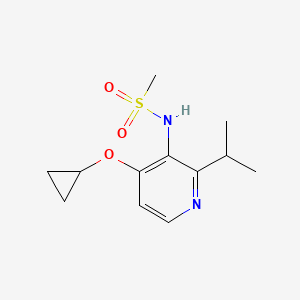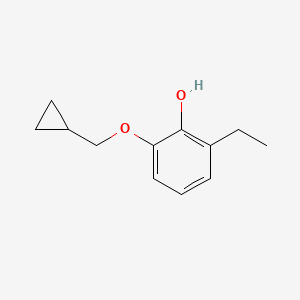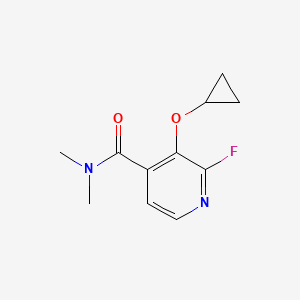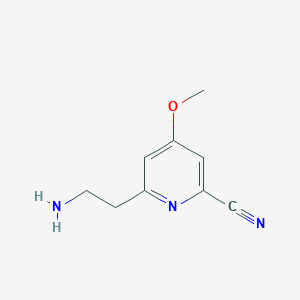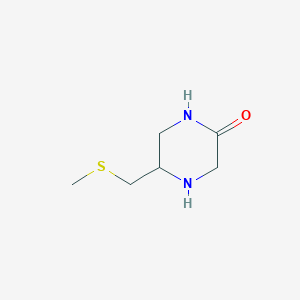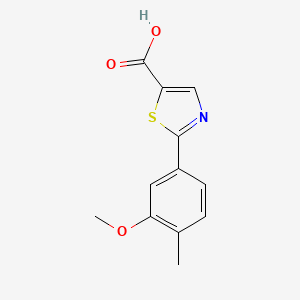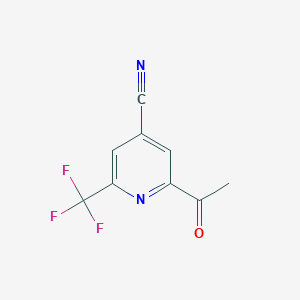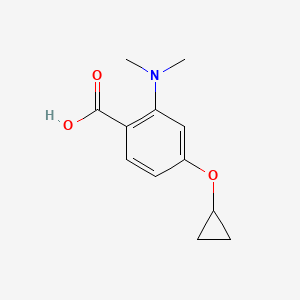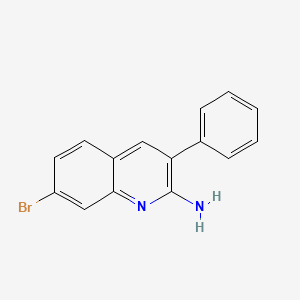
2-Amino-7-bromo-3-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-bromo-3-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H11BrN2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry . The presence of both amino and bromo substituents on the quinoline ring enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-3-phenylquinoline typically involves the bromination of 3-phenylquinoline followed by the introduction of an amino group. One common method is the electrophilic aromatic substitution reaction where bromine is introduced at the 7th position of 3-phenylquinoline. This is followed by a nucleophilic substitution reaction to introduce the amino group at the 2nd position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-bromo-3-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-amino-3-phenylquinoline.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 2-Amino-3-phenylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-bromo-3-phenylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic drugs.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 2-Amino-7-bromo-3-phenylquinoline involves its interaction with various molecular targets. In medicinal applications, it is believed to interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells. The amino and bromo substituents enhance its binding affinity to these targets, making it a potent compound for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-phenylquinoline: Lacks the bromo substituent, making it less reactive in certain chemical reactions.
7-Bromo-3-phenylquinoline: Lacks the amino group, reducing its potential for biological applications.
2-Aminoquinoline: Lacks both the phenyl and bromo substituents, making it less versatile.
Uniqueness
2-Amino-7-bromo-3-phenylquinoline is unique due to the presence of both amino and bromo groups, which enhance its chemical reactivity and potential for various applications. The combination of these substituents makes it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C15H11BrN2 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
7-bromo-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C15H11BrN2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,(H2,17,18) |
InChI-Schlüssel |
UXVSPGGOKLWPII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


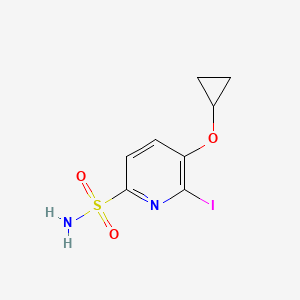
![2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
